molecular formula C27H45NO6 B1249305 胆酰肌氨酸 CAS No. 93790-70-6

胆酰肌氨酸

货号 B1249305
CAS 编号: 93790-70-6
分子量: 479.6 g/mol
InChI 键: DRRMEMPJCIGHMB-ZNLOGFMMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cholylsarcosine is a synthetic N-acyl conjugate of cholic acid with sarcosine (N-methylglycine). It has been examined for its suitability as a bile acid replacement agent for conditions of bile acid deficiency in the small intestine, which causes fat malabsorption .


Synthesis Analysis

Cholylsarcosine is an analog of the endogenous bile acid conjugate cholylglycine. It has been hypothesized that the 11C-labeled form, [N-methyl-11C]cholylsarcosine, would be a suitable PET tracer for quantification of hepatic excretory function .


Molecular Structure Analysis

The molecular formula of Cholylsarcosine is C27H45NO6. It has an average mass of 479.649 Da and a mono-isotopic mass of 479.324677 Da .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Cholylsarcosine .


Physical And Chemical Properties Analysis

Cholylsarcosine exists in dilute aqueous solution as an almost equimolar mixture of two geometric isomers–cis and trans (around the amide bond). The critical micellization concentration is 11 mmol/liter. By nonaqueous titrimetry, the pKa’ of cholylsarcosine is 3.7. It is poorly soluble below pH 3.7, but highly soluble above pH 4 . It has a density of 1.2±0.1 g/cm3, boiling point of 660.9±55.0 °C at 760 mmHg, and a flash point of 353.5±31.5 °C .

科学研究应用

代谢和胆汁分泌

  • 胆酰肌氨酸的代谢:Schmassmann等人(1993年)进行的研究发现,胆酰肌氨酸从肠肝循环中迅速丢失,不被肝脏或细菌酶代谢,并具有类似于胆酰牛磺酸的胆汁排泄活性。在大多数受试者中,它比胆酰牛磺酸诱导更多的磷脂和胆固醇分泌(Schmassmann et al., 1993)

理化和生理特性

  • 作为胆酸替代物:Lillienau等人(1992年)探讨了胆酰肌氨酸作为小肠脂肪吸收疾病的胆酸替代物的适用性。发现该化合物在促进脂肪分解和溶解甘油三酯的消化产物方面与胆酰甘氨酸相似(Lillienau et al., 1992)

正电子发射断层扫描(PET)应用

  • 11C-胆酰肌氨酸PET:Ørntoft等人(2017年)提出11C-胆酰肌氨酸作为一种新型分子成像技术,用于定量评估肝脏分泌共轭胆酸的能力,显示在健康受试者和胆汁淤积患者研究中具有临床和科学应用潜力(Ørntoft等人,2017年)

脂肪吸收治疗

  • 改善膳食脂肪吸收:Longmire-Cook等人(1992年)评估了胆酰肌氨酸在严重胆酸吸收不良的犬模型中改善脂肪吸收的效果。它显著增加了脂肪吸收,但对十二指肠中的胆酸浓度影响较小(Longmire-Cook et al., 1992)

短肠综合征(SBS)中的应用

  • SBS治疗的微粒剂型:Fürst等人(2005年)开发了胆酰肌氨酸的微粒剂型,用于治疗SBS,表明它在治疗SBS患者的肠腔内胆盐缺乏方面具有潜力(Fürst等人,2005年)
  • 对SBS患者的结肠残留的疗效:Kapral等人(2004年)发现胆酰肌氨酸有效地增强了脂肪吸收,并改善了SBS患者的营养状况,使其与天然共轭胆酸有所区别(Kapral et al., 2004)

肽吸收增强

  • 肽的肠道吸收:Michael等人(2000年)证明了胆酰肌氨酸增强肽的肠道吸收的潜力,建议将其用作与传统胆酸相比的替代吸收增强剂(Michael et al., 2000)

其他研究领域

  • 啮齿动物中的胆酰肌氨酸:Schmassmann等人(1990年)研究了胆酰肌氨酸在啮齿动物中的作用,发现它从回肠吸收,经历少量生物转化,并且无毒(Schmassmann et al., 1990)
  • 胆酰肌氨酸的调节和分泌特性:Heuman等人(1992年)将胆酰肌氨酸与胆酸的天然共轭物进行比较,发现它对肝胆固醇和胆酸合成以及胆汁脂质分泌具有类似的影响(Heuman et al., 1992)

安全和危害

There is limited information available on the safety and hazards of Cholylsarcosine .

属性

IUPAC Name

2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRMEMPJCIGHMB-ZNLOGFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholylsarcosine

CAS RN

93790-70-6
Record name Cholylsarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093790706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHOLYLSARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUB3L95RAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholylsarcosine
Reactant of Route 2
Reactant of Route 2
Cholylsarcosine
Reactant of Route 3
Reactant of Route 3
Cholylsarcosine
Reactant of Route 4
Cholylsarcosine
Reactant of Route 5
Cholylsarcosine
Reactant of Route 6
Cholylsarcosine

Citations

For This Compound
434
Citations
A Schmassmann, HF Fehr, J Locher, J Lillienau… - Gastroenterology, 1993 - Elsevier
… C]cholylsarcosine, and its turnover rate and biotransformation were determined by sampling bile daily. Cholylsarcosine (… Results: Cholylsarcosine was lost rapidly from the enterohepatic …
Number of citations: 47 www.sciencedirect.com
J Lillienau, CD Schteingart… - The Journal of clinical …, 1992 - Am Soc Clin Investig
… pK; of cholylsarcosine was 3.7, only slightly lower than that of cholylglycine (3.9). Cholylsarcosine … In vitro, cholylsarcosine behaved as cholylglycine with respectto promoting lipolysis by …
Number of citations: 57 www.jci.org
S Heydorn, PB Jeppesen… - Scandinavian journal of …, 1999 - Taylor & Francis
… glycine appears responsible for cholylsarcosine being resistant to … cholylsarcosine. In the present report we examined the utility of conjugated bile acid replacement with cholylsarcosine …
Number of citations: 72 www.tandfonline.com
K Frisch, S Jakobsen, M Sørensen… - Journal of nuclear …, 2012 - Soc Nuclear Med
… In pig 1, a second dynamic 11 C-cholylsarcosine PET/CT examination was preceded by a … of 11 C-cholylsarcosine. In pig 2, a second 11 C-cholylsarcosine administration was given to …
Number of citations: 46 jnm.snmjournals.org
A Schmassmann, MA Angellotti, HT Ton-Nu… - Gastroenterology, 1990 - Elsevier
… to deconjugation, cholylsarcosine was … Cholylsarcosine was shown to be well absorbed from the ileum but underwent little absorption from the jejunum or colon. When cholylsarcosine …
Number of citations: 62 www.sciencedirect.com
DM Heuman, ZR Vlahcevic, WM Pandak, PB Hylemon… - Gastroenterology, 1992 - Elsevier
The regulatory and secretory properties of cholylsarcosine (C-sar), a synthetic conjugated bile acid analogue that resists deconjugation and dehydroxylation, were compared with those …
Number of citations: 8 www.sciencedirect.com
N Ørntoft, K Frisch, P Ott, S Keiding… - Biochimica et Biophysica …, 2018 - Elsevier
Positron emission tomography (PET) with 11 C-cholylsarcosine ( 11 C-CSar), a radiolabelled synthetic N-methylglycine (sarcosine) conjugate of cholic acid, is a novel molecular …
Number of citations: 9 www.sciencedirect.com
S Michael, M Thöle, R Dillmann, A Fahr, J Drewe… - European journal of …, 2000 - Elsevier
The potential of the nontoxic bile salt derivative, cholylsarcosine, to enhance the intestinal absorption of peptides was investigated in vitro and in situ. The permeation of the two model …
Number of citations: 63 www.sciencedirect.com
P Ricci, AF Hofmann, LR Hagey, RA Jorgensen… - Digestive diseases and …, 1998 - Springer
… We postulated that coadministration of cholylsarcosine with … and the effect of adjuvant cholylsarcosine on liver tests and … the upper limit of normal, received cholylsarcosine (12±15 …
Number of citations: 38 link.springer.com
M Sørensen, OL Munk, NW Ørntoft… - Journal of Nuclear …, 2016 - Soc Nuclear Med
The aim of this study was to develop a method for the quantification of hepatobiliary uptake and secretion of conjugated bile acids with PET and the 11 C-labeled conjugated bile acid …
Number of citations: 27 jnm.snmjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。